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2,6-Difluoro-3-(trimethylsilyl)pyridine

Cat. No.: B3279021
CAS No.: 685517-68-4
M. Wt: 187.26 g/mol
InChI Key: DCXBHYSLCXMBDJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocyclic compounds are a cornerstone of modern organic synthesis, with profound implications for pharmaceuticals, agrochemicals, and materials science. acs.orgnih.govuni-muenster.de The strategic incorporation of fluorine atoms into a heterocyclic scaffold, such as a pyridine (B92270) ring, can dramatically alter the molecule's physicochemical properties. nih.gov These changes can include modifications to lipophilicity, metabolic stability, bioavailability, and acidity (pKa), which are critical parameters in drug design. nih.gov The presence of fluorine can lead to enhanced binding affinity to target enzymes and proteins due to the unique electronic nature of the carbon-fluorine bond. Consequently, nitrogen heterocycles and their fluorinated versions are considered highly desirable motifs in the development of novel bioactive compounds. acs.orgnih.gov The pursuit of new and efficient methods for creating fluorinated pyridines remains an active and significant area of chemical research. acs.org

Role of Silyl (B83357) Groups in Directing Group Chemistry and Carbanion Stabilization

Organosilicon chemistry, particularly the use of trimethylsilyl (B98337) (TMS) groups, offers a versatile toolkit for synthetic chemists. wikipedia.org The TMS group is characterized by its chemical inertness and significant steric bulk. wikipedia.org In the context of aromatic chemistry, a silyl group can serve multiple strategic roles. It can function as a temporary protecting group for reactive sites, such as alcohols or carboxylic acids. wikipedia.org Crucially, it can also act as a directing group in reactions, guiding the introduction of new functional groups to specific positions on an aromatic ring.

The silicon atom can stabilize an adjacent carbanion, facilitating metalation reactions at positions that might otherwise be unreactive. Furthermore, the C-Si bond can act as a reactive handle. For instance, 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (B1224126) serves as a precursor to a highly reactive pyridyne intermediate under mild fluoride-mediated conditions. sigmaaldrich.com This versatility allows for a range of chemical transformations that are not easily achievable with unsubstituted parent molecules, making silyl groups vital in complex synthetic strategies.

Overview of Synthetic Challenges and Opportunities in the Functionalization of Polyfluorinated Pyridines

The synthesis and functionalization of polyfluorinated pyridines are accompanied by a unique set of challenges and opportunities. A common method for introducing fluorine is through halogen exchange (HALEX) reactions, for example, converting a dichloropyridine to a difluoropyridine using reagents like potassium fluoride (B91410). google.comgoogleapis.com However, these reactions can require harsh conditions, such as high temperatures (175°–235° C), which can lead to side reactions and limit functional group tolerance. google.com

A significant challenge lies in the site-selective introduction of fluorine or other functional groups onto the pyridine ring. orgsyn.orgnih.gov Many traditional methods necessitate the use of pre-fluorinated building blocks or complex, multi-step synthetic sequences. acs.orgorgsyn.org This has spurred the development of novel methodologies, such as late-stage C-H fluorination using reagents like silver(II) fluoride (AgF₂), which allows for the direct conversion of C-H bonds to C-F bonds with high regioselectivity. orgsyn.orgnih.gov Similarly, developing methods for the precise installation of fluorinated alkyl groups, such as the difluoromethyl group, at specific positions (e.g., meta to the nitrogen) is an area of active research aimed at overcoming long-standing synthetic hurdles. uni-muenster.de The electron-deficient nature of the fluorinated pyridine ring also makes it a suitable electrophile for nucleophilic aromatic substitution (SNAr) reactions, providing a powerful avenue for diversification. orgsyn.org

Scope and Focus of Research on 2,6-Difluoro-3-(trimethylsilyl)pyridine

Research on this compound is centered on its utility as a specialized building block in organic synthesis. This compound uniquely combines the features of a polyfluorinated pyridine with an organosilicon handle, offering a distinct set of synthetic possibilities.

The structure features two electron-withdrawing fluorine atoms at the 2- and 6-positions and a trimethylsilyl (TMS) group at the 3-position. vulcanchem.com The fluorine atoms significantly decrease the electron density of the pyridine ring, activating it for nucleophilic attack. The bulky TMS group introduces steric hindrance and serves as a versatile synthetic lever. vulcanchem.com It can direct electrophilic substitution to the C4 position or be replaced itself via ipso-substitution to introduce a wide range of functional groups at the C3 position.

The primary focus of utilizing this compound is in the strategic, regiocontrolled construction of complex, highly substituted pyridine derivatives. The combination of the activating fluorine atoms and the directing/leaving group capabilities of the TMS moiety makes this compound a valuable intermediate for accessing molecules of interest in medicinal and materials chemistry.

Physicochemical Properties of this compound

Property Value
CAS Number 685517-68-4
Molecular Formula C₈H₁₁F₂NSi
Molecular Weight 187.26 g/mol
IUPAC Name (2,6-difluoropyridin-3-yl)-trimethylsilane
SMILES CSi(C)C1=C(N=C(C=C1)F)F

Data compiled from source vulcanchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11F2NSi B3279021 2,6-Difluoro-3-(trimethylsilyl)pyridine CAS No. 685517-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoropyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXBHYSLCXMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729112
Record name 2,6-Difluoro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-68-4
Record name 2,6-Difluoro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Utility of 2,6 Difluoro 3 Trimethylsilyl Pyridine As a Building Block

Precursor in the Synthesis of Polysubstituted Pyridines

The synthesis of highly substituted pyridine (B92270) rings is a significant challenge in organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional methods like the Hantzsch or Chichibabin pyridine syntheses often lack the flexibility to introduce a wide range of functional groups, particularly electron-withdrawing ones. nih.gov 2,6-Difluoro-3-(trimethylsilyl)pyridine emerges as a key precursor that enables the construction of polysubstituted pyridines through controlled, stepwise functionalization. unblog.fr

The differential reactivity of the functional groups on this compound allows for a variety of sequential functionalization strategies. The trimethylsilyl (B98337) (TMS) group can be replaced or modified without affecting the fluoro substituents under certain conditions, and vice versa. For instance, the TMS group can be effectively shielded by its ortho-carboxylate group, preventing nucleophilic attack and directing substitution to other positions. unblog.fr This "silicon trickery" allows for reactions at other sites before the C-Si bond is targeted for cleavage or cross-coupling. unblog.fr

Furthermore, the fluorine atoms can be sequentially displaced by different nucleophiles. The high electronegativity of fluorine makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). By carefully controlling reaction conditions and the nature of the nucleophile, it is possible to achieve selective mono-substitution, leaving the second fluorine atom available for a subsequent, different transformation. This stepwise approach is instrumental in creating unsymmetrically substituted pyridines, which are often difficult to synthesize using other methods.

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization, where a directing metalation group (DMG) guides a strong base to deprotonate a specific ortho-position. wikipedia.org In pyridine systems, the ring nitrogen itself can act as a DMG, although this can be complicated by the competing nucleophilic addition of the organometallic base to the pyridine ring. uwindsor.caharvard.edu To circumvent this, highly hindered amide bases such as lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or TMPMgCl·LiCl are often employed. uwindsor.caharvard.edu

In this compound, the pyridine nitrogen directs metalation. While the C2 and C6 positions are blocked by fluorine atoms, the TMS group at C3 influences the regioselectivity of the deprotonation. Metalation can be directed to the C4 position, creating a lithiated or magnesiated intermediate. This intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles (E+), introducing a new substituent at the C4 position with high regioselectivity. researchgate.net This trapping process is a key step in building up the complexity of the pyridine scaffold.

Table 1: Electrophilic Trapping Following Directed Metalation

Directing Group Base Electrophile (E+) Resulting Functional Group
Pyridine Nitrogen TMPMgCl·LiCl I₂ -I
Pyridine Nitrogen TMPMgCl·LiCl Allyl Bromide -CH₂CH=CH₂
Pyridine Nitrogen TMPMgCl·LiCl Me₃SnCl -SnMe₃
Pyridine Nitrogen s-BuLi/TMEDA Ketones -C(OH)R₂

This table represents typical electrophiles used in directed metalation reactions of pyridine systems as described in the literature. harvard.eduresearchgate.net

Applications in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is central to the construction of complex organic molecules. This compound is an excellent substrate for various metal-catalyzed C-C bond-forming reactions, leveraging both its fluoro and trimethylsilyl functionalities.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds. The fluoro substituents at the C2 and C6 positions of the pyridine ring can serve as leaving groups in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or pseudohalide. nih.gov this compound can act as the electrophilic partner, coupling with various aryl or heteroaryl boronic acids or esters to form C2- or C6-arylated pyridines. claremont.eduresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base. nih.govresearchgate.net The ability to perform these couplings sequentially allows for the synthesis of complex biaryl and heteroaryl structures. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. orgsyn.org It is known for its high functional group tolerance and mild reaction conditions. The fluoropyridine can be coupled with pyridyl zinc halides or other organozinc reagents to construct bipyridine systems and other C-C linked structures. orgsyn.org

Buchwald-Hartwig Amination: While technically a C-N bond-forming reaction, the Buchwald-Hartwig amination is a crucial cross-coupling method for functionalizing aryl halides. wikipedia.orgrug.nl The fluoro groups of this compound can be displaced by a wide range of primary and secondary amines, including volatile amines and other heterocycles. nih.govnih.gov This provides a direct route to 2-amino- and 2,6-diaminopyridine (B39239) derivatives, which are important pharmacophores. The choice of palladium catalyst and ligand is critical for achieving high yields and broad substrate scope. rug.nlresearchgate.net

Table 2: Representative Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System Bond Formed
Suzuki-Miyaura Ar-B(OH)₂ Pd(dppf)Cl₂ / Base C-C
Negishi Ar-ZnX Pd(PPh₃)₄ C-C

This table summarizes common cross-coupling reactions applicable to fluoropyridine substrates. researchgate.netorgsyn.orgnih.gov

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org For the this compound core, metal-catalyzed C-H functionalization can target the C4 and C5 positions. For example, rhodium-catalyzed C-H silylation can introduce additional silyl (B83357) groups, which can then be used in subsequent cross-coupling reactions. researchgate.net Palladium-catalyzed C-H arylation is another powerful method for installing aryl groups directly onto the pyridine ring, often guided by a directing group to ensure regioselectivity. researchgate.net These strategies provide complementary pathways to the cross-coupling of halo-pyridines for constructing complex polysubstituted systems.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The functional handles on this compound make it a valuable starting point for synthesizing larger, more complex ring systems. nih.gov These structures are of great interest in materials science for applications in organic electronics and in medicinal chemistry as scaffolds for new therapeutic agents. nih.govmdpi.com

The pyridine unit can be annulated through reactions that build additional rings onto the core structure. For example, after functionalization via cross-coupling or metalation, the introduced substituents can participate in intramolecular cyclization reactions to form fused polycyclic systems like pyridothienopyrimidines or other complex heterocycles. researchgate.netresearchgate.net Sonogashira coupling, for instance, can introduce terminal alkynes which are versatile intermediates for cyclization reactions. soton.ac.uknih.gov The resulting polycyclic aromatic systems often exhibit unique photophysical properties, making them suitable for use as organic semiconductors or emitters in organic light-emitting diodes (OLEDs). nih.govnih.gov

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful strategies for the construction of fused polycyclic and heterocyclic systems. While direct examples of annulation and cyclization reactions starting from this compound are not extensively documented in the reviewed literature, the inherent reactivity of this compound suggests its significant potential in this area. The TMS group can be converted into a variety of functional groups that can subsequently participate in intramolecular cyclization reactions to form fused ring systems.

For instance, the TMS group can be transformed into a carbonyl group, an alkyne, or a vinyl group, which are all excellent precursors for cyclization reactions. The chemoselective metallation of 2-chloropyridine (B119429) has been shown to allow the synthesis of 2-substituted 3-carbonylated pyridines, which can be readily cyclized to fused polyheterocycles such as naphthyridines. ias.ac.in A similar strategy could be envisioned for this compound, where the TMS group is first converted to a carbonyl moiety.

Furthermore, palladium-catalyzed cross-coupling reactions of o-iodoacetoxypyridines with 1-alkynes have been established to yield 2,3-disubstituted furo[2,3-b]pyridines through an annulation strategy. doi.org This suggests that functionalization of the 3-position of the 2,6-difluoropyridine (B73466) core, potentially via the TMS group, could open pathways to similar fused heterocyclic systems. The synthesis of various fused heterocycles, such as furo[2,3-b]-, pyrazolo[3,4-b]-, and thieno[2,3-b]pyridines, often proceeds through the cyclization of appropriately substituted pyridine precursors. nih.govacs.org

The following table illustrates a hypothetical reaction scheme for the potential use of this compound in annulation reactions, based on known transformations of similar pyridine derivatives.

Starting Material Intermediate Reaction Type Potential Product Supporting Literature Context
This compound2,6-Difluoro-3-acetylpyridineAcylationFused Pyridine SystemChemoselective metallation and acylation of halopyridines followed by cyclization. ias.ac.in
This compound2,6-Difluoro-3-ethynylpyridineSonogashira CouplingFused HeterocyclePalladium-catalyzed cross-coupling of halopyridines with alkynes. doi.org

This table presents potential synthetic pathways and is for illustrative purposes.

Bridgehead Nitrogen Compounds

Bridgehead nitrogen compounds, such as indolizidine and quinolizidine (B1214090) alkaloids, are an important class of naturally occurring compounds with diverse biological activities. nih.gov The synthesis of fluorinated analogues of these alkaloids is of significant interest in medicinal chemistry. nih.gov While direct synthetic routes to bridgehead nitrogen compounds starting from this compound are not explicitly detailed in the surveyed literature, the 2,6-difluoropyridine scaffold is a potential precursor for the construction of such systems.

The synthesis of indolizidine and quinolizidine derivatives often involves the cyclization of functionalized pyridine or piperidine (B6355638) rings. acs.orgacs.org For example, a formal synthesis of indolizidine and quinolizidine alkaloids has been developed from vinyl-substituted cyclic carbonates through a palladium-catalyzed allylic alkylation reaction. acs.org Another approach involves the bromination, reduction, and nucleophilic substitution of 1-(2-quinolyl)-2-propen-1-ol to access benzo-fused indolizidine systems. acs.org

A plausible strategy for the synthesis of fluorinated bridgehead nitrogen compounds from this compound would involve the initial functionalization at the 3-position via the TMS group to introduce a side chain containing a nucleophilic center. This could be followed by a tandem SNAr reaction, displacing one or both fluorine atoms, and subsequent intramolecular cyclization to form the bicyclic core.

The table below outlines a conceptual synthetic approach towards fluorinated bridgehead nitrogen heterocycles.

Precursor Type Key Transformation Target Scaffold Relevant Synthetic Strategies
Functionalized 2,6-DifluoropyridineIntramolecular Nucleophilic Substitution/CyclizationFluorinated Indolizidine/QuinolizidineSynthesis of indolizidines from functionalized pyridines. acs.orgacs.org

This table outlines a conceptual synthetic approach.

Synthesis of Fluorinated Analogues with Modified Reactivity Profiles

The this compound scaffold serves as an excellent starting point for the synthesis of a variety of 2,3,6-trisubstituted pyridines with modified reactivity profiles. The fluorine atoms can be sequentially displaced by different nucleophiles, and the trimethylsilyl group can be readily converted into other functionalities, allowing for the introduction of diverse substituents around the pyridine core. doi.orgacs.orgethernet.edu.et This versatility is particularly valuable in the discovery of new drug candidates. doi.orgacs.org

The tandem nucleophilic aromatic substitution (SNAr) of 3-substituted-2,6-difluoropyridines is a powerful method for generating 2,3,6-trisubstituted pyridines. acs.orgethernet.edu.et The reaction of 3-chloro-2,6-difluoropyridine (B1590543) with benzylamine, for instance, shows preferential substitution at the 2-position. ethernet.edu.et The trimethylsilyl group in this compound can be seen as a placeholder that can be transformed either before or after the SNAr reactions.

For example, the TMS group can be replaced by a halogen, a boronic acid, or other functional groups, which can then participate in various cross-coupling reactions to introduce further diversity. This desilylative functionalization provides access to a wide range of fluorinated pyridine analogues that would be difficult to synthesize by other means.

The following table summarizes the synthesis of 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines, highlighting the potential of this compound as a precursor.

Starting Material Nucleophile 1 Intermediate Nucleophile 2 Product Yield (%) Reference
3-Chloro-2,6-difluoropyridineBenzylamine2-(Benzylamino)-3-chloro-6-fluoropyridinePyrrolidine2-(Benzylamino)-3-chloro-6-(pyrrolidin-1-yl)pyridine85 ethernet.edu.et
3-Chloro-2,6-difluoropyridineMorpholine3-Chloro-6-fluoro-2-morpholinopyridine4-MethoxybenzylamineN-(4-Methoxybenzyl)-3-chloro-6-morpholinopyridin-2-amine78 ethernet.edu.et

This table is based on data for 3-chloro-2,6-difluoropyridine, illustrating the tandem SNAr strategy applicable to derivatives of this compound.

The electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® provides another route to fluorinated pyridines. These can be subsequently converted to the corresponding pyridines by elimination of hydrogen fluoride (B91410). While not directly starting from this compound, this methodology underscores the diverse strategies available for synthesizing fluorinated pyridine derivatives.

Advanced Spectroscopic and Computational Characterization of Reactivity and Structure

High-Resolution Spectroscopic Analysis for Structural Elucidation of Reaction Products

Spectroscopic techniques are fundamental in identifying the structure of 2,6-Difluoro-3-(trimethylsilyl)pyridine and its reaction products. While specific experimental data for this compound is not extensively available in peer-reviewed literature, the analysis of related compounds, such as 2,6-difluoropyridine (B73466), provides a robust framework for understanding its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the regiochemistry and conformational aspects of fluorinated pyridines.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the trimethylsilyl (B98337) group. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing effects of the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The carbons attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. For instance, in related fluorinated pyridines, the JCF coupling constants increase as the carbon atom is further from the nitrogen atom. fluorine1.ru

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. alfa-chemistry.com Electron-withdrawing groups cause downfield shifts, while electron-donating groups lead to upfield shifts. alfa-chemistry.com In the case of this compound, the two fluorine atoms are in different chemical environments, which should result in two distinct signals. The introduction of the trimethylsilyl group at the 3-position would influence the shielding of the fluorine atoms, causing a shift in their resonance compared to the parent 2,6-difluoropyridine.

For comparison, the ¹H NMR data for the related compound 2,6-difluoropyridine is presented below.

Interactive Data Table: ¹H NMR Data for 2,6-Difluoropyridine in CDCl₃ chemicalbook.com

ParameterppmHz
D(A)6.84
D(B)7.92
J(A,B)7.94
J(B,X)7.97

This table represents data for a related compound, 2,6-difluoropyridine, to illustrate typical NMR parameters for this class of molecules.

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-F, C=C, C=N, and Si-C bonds. The C-F stretching vibrations in fluoropyridines typically appear in the region of 1150-1250 cm⁻¹. researchgate.net The presence of the trimethylsilyl group would introduce additional bands, notably the Si-C stretching and CH₃ deformation modes. Any chemical transformation involving these functional groups would result in a noticeable change in the IR spectrum, making it a valuable tool for monitoring reactions.

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, studies on related compounds, such as a platinum complex of 2,6-difluoro-3-(pyridin-2-yl)pyridine, demonstrate the utility of this technique. nih.gov In such structures, the planarity of the pyridine (B92270) rings and the nature of intermolecular forces like hydrogen bonds and π-π stacking interactions are elucidated. nih.gov For this compound, a crystal structure would precisely define the spatial arrangement of the bulky trimethylsilyl group relative to the difluorinated pyridine ring and reveal any significant intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Modeling of Reactivity

In the absence of extensive experimental data, computational chemistry offers powerful predictive insights into the structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can predict various properties. nih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determining the most stable conformation, including bond lengths and angles.

Calculate the molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Predict NMR and IR spectra: Calculated spectroscopic data can be compared with experimental results for structural validation. DFT methods have been shown to provide reliable predictions of ¹⁹F NMR chemical shifts in fluorinated aromatic compounds. nih.gov

Generate molecular electrostatic potential (MEP) maps: These maps visualize the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Interactive Data Table: Predicted Performance of DFT Methods for ¹⁹F NMR Chemical Shifts nih.gov

MethodBasis Set (Geometry)Basis Set (NMR)Mean Absolute Deviation (ppm)
B3LYP6-31+G(d,p)6-31G4.0
B3LYP6-31+G(d,p)6-31+G(d,p)2.1
B3LYP6-31+G(d,p)6-311+G(2d,p)1.7

This table illustrates the accuracy of different DFT methods in predicting ¹⁹F NMR chemical shifts for a range of fluorinated aromatic compounds.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into reaction mechanisms and intermolecular interactions in a condensed phase. github.io While specific MD studies on this compound are not readily found, MD simulations have been applied to related systems, such as the combustion of pyridine and the interaction of fluorine with surfaces. ucl.ac.ukpsu.edu For the title compound, MD simulations could potentially be used to explore its interactions with solvents, its conformational dynamics, or its behavior at interfaces, which would be particularly relevant for applications in materials science or as a reactant in complex chemical systems. nih.gov

Prediction of Regioselectivity and Mechanistic Pathways

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic and steric effects of its substituents. The two fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to the fluorine atoms (the 2-, 4-, and 6-positions). The trimethylsilyl (TMS) group at the 3-position introduces both steric bulk and unique electronic effects that can be exploited to control the regioselectivity of various transformations.

Prediction of Regioselectivity in Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In this reaction, an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), selectively removes a proton from the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org For substituted pyridines, the regioselectivity of deprotonation is dictated by the relative directing ability of the substituents.

In this compound, the fluorine atoms can act as moderate directing groups. organic-chemistry.org However, the large trimethylsilyl group provides a significant steric shield. This steric hindrance can prevent the organolithium base from accessing the adjacent C-4 proton. Consequently, the TMS group can function as a "neighboring site screening protective group," effectively directing metalation to the less sterically hindered C-5 position. researchgate.net

The probable mechanistic pathway for the regioselective lithiation of this compound involves the coordination of the lithium base to the pyridine nitrogen, followed by deprotonation at the most kinetically accessible and acidic site. While the fluorine at C-2 enhances the acidity of the C-3 proton (which is replaced by the TMS group) and the C-4 proton, the steric bulk of the TMS group at C-3 makes the C-4 position less accessible. The fluorine at C-6 enhances the acidity of the C-5 proton. With the C-4 position blocked, deprotonation is predicted to occur selectively at the C-5 position. Subsequent quenching with an electrophile (E+) would yield the 5-substituted product.

Table 1: Predicted Regioselectivity of Metalation-Electrophilic Quench

Reagents Predicted Major Product Mechanistic Rationale

This predicted selectivity is a powerful tool for the synthesis of specifically substituted pyridine derivatives, as the TMS group can later be removed if desired.

Prediction of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). In principle, a nucleophile could attack either the C-2 or C-6 position, displacing a fluoride (B91410) ion. The regioselectivity of this process is influenced by the electronic and steric nature of the substituent at the 3-position.

Studies on analogous systems, such as 2,6-dichloro-3-substituted pyridines, have shown that the nature of the 3-substituent plays a crucial role in determining the site of nucleophilic attack. researchgate.net Bulky substituents at the C-3 position tend to direct incoming nucleophiles to the more sterically accessible C-6 position. researchgate.net Conversely, electron-withdrawing groups at C-3 that are not excessively bulky can favor attack at the C-2 position. researchgate.net

The trimethylsilyl group is primarily known for its steric bulk. researchgate.net Therefore, it is predicted to sterically hinder the approach of a nucleophile to the adjacent C-2 position. This would lead to a kinetic preference for attack at the C-6 position.

The mechanistic pathway for the SNAr reaction involves the formation of a negatively charged Meisenheimer complex. The stability of this intermediate determines the reaction rate. For this compound, two possible Meisenheimer complexes can be formed upon attack by a nucleophile (Nu⁻). While the electronic influence of the TMS group is complex, its significant steric demand is expected to be the dominant factor in controlling regioselectivity.

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

Nucleophile (Nu⁻) Predicted Major Product Mechanistic Rationale

Computational studies can provide more quantitative predictions by calculating the activation energies for the formation of the different Meisenheimer intermediates, thus offering a more detailed understanding of the mechanistic pathways and the factors controlling regioselectivity.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Approaches for Derivatization

The derivatization of the 2,6-difluoro-3-(trimethylsilyl)pyridine core is an area ripe for exploration, particularly through the development of innovative catalytic methods. The presence of multiple reaction sites—the C-F bonds, the C-Si bond, and the C-H bonds of the pyridine (B92270) ring—offers a rich playground for catalytic functionalization.

Future research could focus on the selective catalytic activation of the C-H bonds at the C-4 and C-5 positions. While methods for C-H functionalization of pyridines are known, achieving high regioselectivity in such a highly substituted and electronically modified pyridine remains a challenge. The development of transition-metal catalysts, perhaps based on iridium, rhodium, or palladium, could enable the direct introduction of aryl, alkyl, or other functional groups at these positions. Such advancements would provide a more atom-economical and efficient route to complex pyridine derivatives compared to traditional multi-step sequences. acs.org

Furthermore, novel cross-coupling strategies targeting the C-F bonds are of significant interest. While nucleophilic aromatic substitution (SNAr) of fluorinated pyridines is established, catalytic methods could offer milder reaction conditions and broader substrate scope. Research into palladium or nickel-catalyzed cross-coupling reactions, such as Suzuki-Myaura or Buchwald-Hartwig aminations, at the C-2 or C-6 positions could provide access to a diverse array of substituted pyridines. researchgate.net The differential reactivity of the C-F bonds, influenced by the adjacent TMS group, could be exploited for selective mono-functionalization.

The trimethylsilyl (B98337) group itself is a key functional handle. Future work could explore novel catalytic methods for its transformation beyond simple protodesilylation. For instance, Hiyama-type cross-coupling reactions, which utilize organosilanes, could be further developed and optimized for this specific substrate, allowing for the introduction of various organic fragments at the C-3 position under fluoride (B91410) or base activation.

Table 1: Potential Catalytic Derivatization Strategies

Reaction TypeTarget SitePotential Catalyst SystemsDesired Outcome
C-H ActivationC-4, C-5Iridium, Rhodium, PalladiumDirect arylation, alkylation, etc.
Cross-CouplingC-2, C-6Palladium, NickelIntroduction of aryl, amino, or other groups via C-F activation.
Hiyama CouplingC-3 (C-Si)PalladiumIntroduction of various organic fragments.

Investigation of Unconventional Reaction Pathways

Beyond traditional catalytic methods, the unique electronic and steric properties of this compound open the door to exploring unconventional reaction pathways.

One promising area is the application of photoredox catalysis . The electron-deficient nature of the difluoropyridine ring makes it a suitable candidate for single-electron reduction. semanticscholar.org Future studies could investigate the generation of radical anions from this compound, which could then participate in various coupling reactions. For example, coupling with radical precursors generated from carboxylic acids (Minisci-type reaction) or with other radical species could lead to novel functionalization patterns that are not accessible through traditional ionic pathways. researchgate.net

The exploration of cycloaddition reactions is another avenue for future research. While the aromaticity of the pyridine ring generally hinders its participation in cycloadditions, the electron-poor nature of this specific pyridine could make it a viable substrate for certain types of cycloadditions. For instance, [4+2] or [3+2] cycloadditions with electron-rich dienophiles or dipoles could be investigated, potentially leading to the synthesis of novel polycyclic heterocyclic systems. researchgate.net The TMS group could also play a role in directing the regioselectivity of such reactions.

Furthermore, the generation of pyridyne intermediates from appropriately functionalized derivatives of this compound could be explored. The subsequent trapping of these highly reactive intermediates with various nucleophiles or dienes would provide a powerful method for the synthesis of highly substituted and complex pyridine derivatives.

Expansion of Synthetic Scope towards Undiscovered Building Blocks

The utility of this compound as a foundational molecule for the creation of novel and undiscovered building blocks is a significant area for future research. Its inherent functionality allows for a modular approach to the synthesis of a wide range of complex heterocyclic structures. srdorganics.comossila.com

A key direction will be the synthesis of poly-functionalized pyridines where each substituent is introduced in a controlled and selective manner. By leveraging the differential reactivity of the C-F, C-Si, and C-H bonds, a diverse library of trisubstituted and tetrasubstituted pyridines can be generated. researchgate.net For example, sequential SNAr at the C-2 and C-6 positions with different nucleophiles, followed by functionalization at the C-3 and C-4/C-5 positions, could lead to a vast array of previously inaccessible molecules. researchgate.net

The development of methods to convert the TMS group into other functionalities will be crucial. For instance, ipso-substitution reactions could transform the C-Si bond into a C-B (boronic ester), C-X (halide), or other useful functional groups, thereby creating a new set of building blocks for further elaboration. The resulting boronic esters, for example, would be valuable substrates for Suzuki-Miyaura cross-coupling reactions. chemicalbook.com

Moreover, the synthesis of fused heterocyclic systems starting from this compound is a promising avenue. Intramolecular cyclization reactions involving substituents introduced at the C-2 or C-4 positions could lead to the formation of novel bicyclic and polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. nih.gov

Table 2: Potential Novel Building Blocks from this compound

Starting MaterialReaction SequenceResulting Building BlockPotential Application
This compoundSequential SNAr at C-2 and C-62,6-Disubstituted-3-(trimethylsilyl)pyridinesFurther functionalization at C-3 and C-4/C-5.
This compoundIpso-boronation of the C-Si bond2,6-Difluoro-3-(boronic ester)pyridineSuzuki-Miyaura cross-coupling reactions.
Functionalized this compoundIntramolecular cyclizationFused polycyclic heterocyclesMaterials science, medicinal chemistry.

Synergistic Applications in Multi-Step Organic Synthesis

The true potential of this compound will be realized through its integration into complex, multi-step organic syntheses, particularly in the construction of biologically active molecules and functional materials.

One area of future focus is the design and execution of cascade reactions . nih.gov The multiple reactive sites on the molecule could be exploited in a sequential, one-pot process to rapidly build molecular complexity. For instance, a cascade involving an initial nucleophilic attack at a C-F bond, followed by an intramolecular reaction triggered by the deprotection of the TMS group, could lead to the efficient synthesis of intricate heterocyclic scaffolds.

The application of this building block in the total synthesis of natural products or their analogues is another important research direction. The fluorinated pyridine motif is present in numerous pharmaceuticals and agrochemicals, and this compound provides a versatile starting point for accessing such targets. Its strategic functionalization can be planned to introduce key fragments of a target molecule in a convergent and efficient manner.

Furthermore, the development of divergent synthetic strategies from this central building block will be highly valuable. A single, highly functionalized intermediate derived from this compound could serve as a branching point to access a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov This approach would be particularly efficient for exploring the chemical space around a given pharmacophore.

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-3-(trimethylsilyl)pyridine, and how are intermediates validated?

Methodological Answer: A common approach involves modifying 2,6-difluoro-3-hydroxypyridine (synthesized via selective fluorination of pyridine precursors) by introducing the trimethylsilyl group. For example:

  • Step 1: Hydroxypyridine intermediates are generated using halogen-exchange reactions under catalytic conditions (e.g., KF/CuI in DMF at 120°C) .
  • Step 2: Silylation is achieved by reacting the hydroxyl group with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) in anhydrous THF at 0–25°C .
  • Validation: LC-MS (Liquid Chromatography-Mass Spectrometry) confirms intermediate purity, while 19F^{19}\text{F} and 1H^{1}\text{H} NMR track fluorine and silyl group incorporation. For example, the trimethylsilyl group exhibits a sharp singlet at ~0.3 ppm in 1H^{1}\text{H} NMR .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Critical for confirming fluorine positions. The two fluorine atoms in 2,6-difluoro derivatives typically show distinct coupling patterns (e.g., JFF1520HzJ_{F-F} \approx 15-20 \, \text{Hz}) .
  • 1H^{1}\text{H} NMR : The trimethylsilyl group appears as a singlet (δ 0.1–0.5 ppm). Pyridine protons resonate as a doublet of doublets (δ 7.5–8.5 ppm) due to fluorine coupling .
  • LC-MS : Validates molecular weight (expected [M+H]+^+: 216.1 g/mol) and detects impurities.
  • X-ray Crystallography : Resolves steric effects of the silyl group and confirms regiochemistry (see crystallographic data in for analogous pyridine derivatives) .

Advanced Research Questions

Q. How do electronic and steric effects of fluorine and trimethylsilyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic substitution at the 3-position, while the bulky trimethylsilyl group sterically hinders adjacent sites. For example:

  • Suzuki-Miyaura Coupling : The boronic ester derivative (e.g., 2,6-Difluoro-3-(pinacolatoboryl)pyridine) undergoes coupling at the 3-position with aryl halides. Use Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 hr) for optimal yields .
  • Contradiction Note : Competing de-silylation may occur under basic conditions. Mitigate this by using milder bases (e.g., Cs2_2CO3_3) or protecting the silyl group with TMSCl .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO of the fluorinated pyridine ring is localized at the 4-position, favoring nucleophilic attack .
  • Docking Studies : Assess ligand-metal interactions in catalytic systems. The silyl group’s steric bulk may reduce binding affinity to metal centers (e.g., Pd, Ni), requiring ligand optimization (see for pyridine ligand design) .

Q. How can contradictory data on reaction yields be resolved when varying solvents or catalysts?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically test variables (solvent polarity, catalyst loading, temperature). For example, polar aprotic solvents (DMF, DMSO) enhance silylation efficiency but may promote side reactions at >100°C .
  • In Situ Monitoring : Use 19F^{19}\text{F} NMR to track reaction progress and identify intermediates. For instance, unexpected dehalogenation may occur with Pd catalysts in DMF .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity : Fluorinated pyridines may release HF under acidic conditions. Use PPE (gloves, goggles) and work in a fume hood.
  • Silylation Hazards : TMSCl is moisture-sensitive and corrosive. Quench excess reagent with methanol in a controlled manner .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.